Dicyclohexyl-[2-(2,6-dimethoxyphenyl)phenyl]phosphane;palladium(2+);2-phenylaniline;chloride

Catalog No.
S2971707
CAS No.
1375325-64-6
M.F
C38H45ClNO2PPd
M. Wt
720.63
Availability
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Dicyclohexyl-[2-(2,6-dimethoxyphenyl)phenyl]phosph...

CAS Number

1375325-64-6

Product Name

Dicyclohexyl-[2-(2,6-dimethoxyphenyl)phenyl]phosphane;palladium(2+);2-phenylaniline;chloride

IUPAC Name

dicyclohexyl-[2-(2,6-dimethoxyphenyl)phenyl]phosphane;palladium(2+);2-phenylaniline;chloride

Molecular Formula

C38H45ClNO2PPd

Molecular Weight

720.63

InChI

InChI=1S/C26H35O2P.C12H10N.ClH.Pd/c1-27-23-17-11-18-24(28-2)26(23)22-16-9-10-19-25(22)29(20-12-5-3-6-13-20)21-14-7-4-8-15-21;13-12-9-5-4-8-11(12)10-6-2-1-3-7-10;;/h9-11,16-21H,3-8,12-15H2,1-2H3;1-6,8-9H,13H2;1H;/q;-1;;+2/p-1

InChI Key

NOMWEFBAPVZIIP-UHFFFAOYSA-M

SMILES

COC1=C(C(=CC=C1)OC)C2=CC=CC=C2P(C3CCCCC3)C4CCCCC4.C1=CC=C([C-]=C1)C2=CC=CC=C2N.[Cl-].[Pd+2]

Solubility

not available

Description

SPhos Pd G2 is a second generation (G2) precatalyst in which phenethylamine based backbone of the (G1) complex is substituted with a biphenyl-based ligand. This improvement on the previous generation allows creating the active palladium species at room temperature with weak phosphate or carbonate bases. The catalyst proves remarkably adept at achieving a variety of Suzuki-Miyaura couplings among other cross-coupling reactions.

Catalysis

DCPPd(PhAn)Cl has been explored as a potential catalyst for various organic reactions. Catalysts are substances that increase the rate of a chemical reaction without being consumed themselves. Palladium-based catalysts are particularly important in organic chemistry because they can facilitate a wide range of reactions.

Research suggests DCPPd(PhAn)Cl may be useful in reactions like:

  • Cross-coupling reactions

    These reactions form new carbon-carbon bonds between two organic molecules. DCPPd(PhAn)Cl has been investigated for its ability to catalyze Suzuki-Miyaura couplings, a type of cross-coupling reaction ()

  • C-H activation reactions

    These reactions involve breaking a carbon-hydrogen (C-H) bond in a molecule. DCPPd(PhAn)Cl has been studied for its potential to activate C-H bonds under mild reaction conditions ()

  • Origin: Palladium based catalysts are widely used in organic synthesis, often obtained through combination of palladium salts, ligands and other additives []. The specific origin of this combination is difficult to determine without further information.
  • Significance: Palladium catalysts play a crucial role in numerous organic transformations, enabling efficient synthesis of complex molecules []. They are vital for research in medicinal chemistry, materials science, and other fields.

Molecular Structure Analysis

  • Key features likely include:
    • Palladium atom bonded to the phosphane ligand through the phosphorus atom.
    • Electronic configuration of the palladium allowing it to activate various organic molecules.
    • The structure of the diphenylamine and dimethoxyphenyl groups may influence the steric and electronic properties of the catalyst [].

Chemical Reactions Analysis

  • Due to the limited information on this specific combination, providing detailed reaction mechanisms or equations is not possible. However, palladium catalysts are generally involved in various organic reactions, including:
    • Cross-coupling reactions: Formation of carbon-carbon bonds between different organic molecules [].
    • Heck reactions: Addition of a functional group to an alkene [].
    • Suzuki-Miyaura reactions: Another type of cross-coupling reaction [].

Physical And Chemical Properties Analysis

  • Specific data on melting point, boiling point, solubility etc. for this complex are not available.
  • Palladium catalysts are typically moisture and air sensitive.
  • Palladium catalysts function by activating organic molecules through coordination and weakening specific bonds. This activation allows for subsequent reactions to occur under milder conditions []. The specific mechanism depends on the particular reaction and the catalyst structure.
  • Palladium compounds can be harmful if inhaled or ingested.
  • Diphenylamine is a suspected carcinogen.
  • It is important to consult safety data sheets (SDS) for each component before handling them in a laboratory.

Dates

Modify: 2023-08-17

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